2-(4-Methoxy-phenoxy)-N-(1-methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-acetamide
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Overview
Description
2-(4-METHOXYPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenoxy, pyrrolidinyl, and benzodiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate. This intermediate is then reacted with a benzodiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways or as a ligand for receptors implicated in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are studied for their therapeutic potential.
4-(1-Pyrrolidinyl)piperidine: Another compound with a pyrrolidine ring, used in various synthetic applications.
Uniqueness
2-(4-METHOXYPHENOXY)-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-25-20-10-5-16(13-19(20)24-21(25)14-26-11-3-4-12-26)23-22(27)15-29-18-8-6-17(28-2)7-9-18/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,23,27) |
InChI Key |
DMFXCDUJJGZLRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CN4CCCC4 |
Origin of Product |
United States |
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